molecular formula C9H8F2N4OS B4336358 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B4336358
M. Wt: 258.25 g/mol
InChI Key: YAOJTTXTRSIVBI-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a thiazole ring, and a pyrazole core

Properties

IUPAC Name

2-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4OS/c1-5-4-12-9(17-5)14-7(16)6-2-3-13-15(6)8(10)11/h2-4,8H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOJTTXTRSIVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=NN2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole ring, often through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving thioamides and α-haloketones.

    Attachment of the Difluoromethyl Group: The difluoromethyl group is typically introduced through nucleophilic substitution reactions using difluoromethyl halides.

    Final Coupling: The final step involves coupling the thiazole and pyrazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactive properties to protect crops.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The thiazole and pyrazole rings contribute to the overall stability and bioactivity of the molecule, facilitating its interaction with specific pathways involved in biological processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-(Trifluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide: Differing by the presence of a trifluoromethyl group, this compound may exhibit different reactivity and bioactivity profiles.

    1-(Difluoromethyl)-N-(5-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide: The ethyl group substitution can alter the compound’s physical properties and interaction with biological targets.

These comparisons highlight the importance of specific functional groups in determining the overall properties and applications of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

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